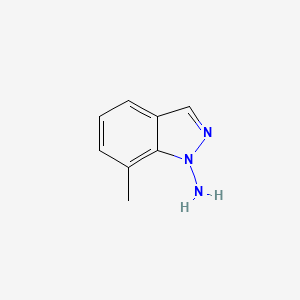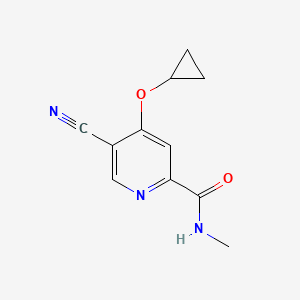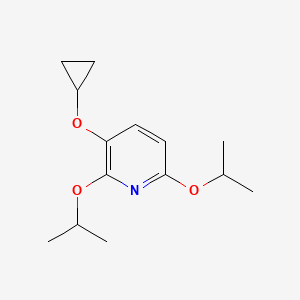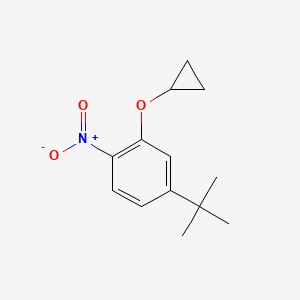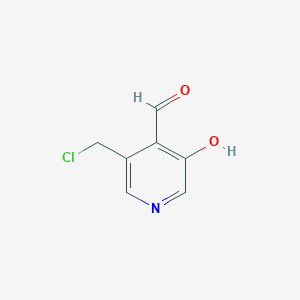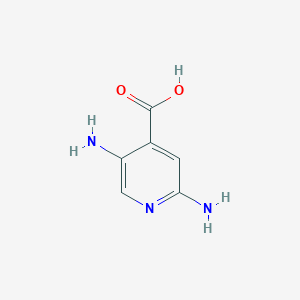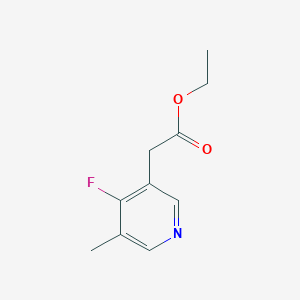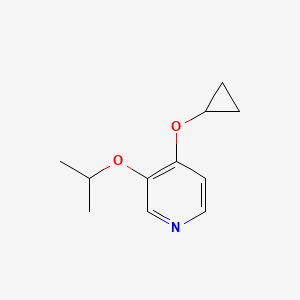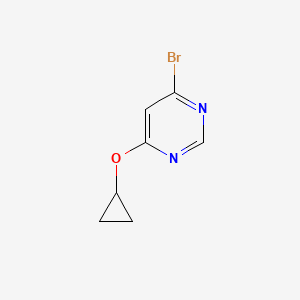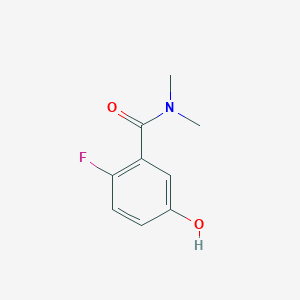
7-Bromo-2-(naphthalen-1-YL)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(naphthalen-1-YL)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a naphthalene ring in its structure makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(naphthalen-1-YL)-4H-chromen-4-one typically involves the bromination of 2-(naphthalen-1-yl)-4H-chromen-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction of the chromenone ring can yield dihydro derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromenones.
Substitution: Various substituted chromenones depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-2-(naphthalen-1-YL)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(naphthalen-1-YL)-4H-chromen-4-one is largely dependent on its interaction with biological targets. The bromine atom and the naphthalene ring can facilitate binding to specific enzymes or receptors, potentially inhibiting their activity. The chromenone core can also interact with various molecular pathways, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
2-Naphthol: Shares the naphthalene ring but lacks the chromenone structure.
1-Bromo-2-naphthol: Similar brominated naphthalene structure but different functional groups.
4H-chromen-4-one: The core structure without the bromine and naphthalene substituents.
Uniqueness: 7-Bromo-2-(naphthalen-1-YL)-4H-chromen-4-one is unique due to the combination of the bromine atom, naphthalene ring, and chromenone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H11BrO2 |
|---|---|
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
7-bromo-2-naphthalen-1-ylchromen-4-one |
InChI |
InChI=1S/C19H11BrO2/c20-13-8-9-16-17(21)11-19(22-18(16)10-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H |
Clé InChI |
GZSUQLBYXHXOLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=C(O3)C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




